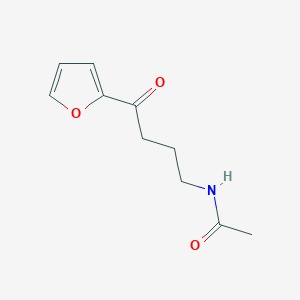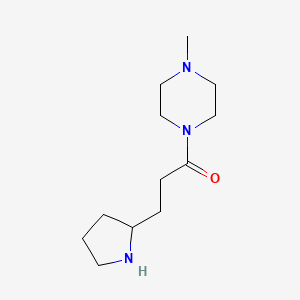
1-(4-Methylpiperazin-1-yl)-3-(pyrrolidin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPHP , belongs to the class of substituted cathinones. These compounds are structurally related to amphetamines and are often associated with psychoactive effects. MPHP features a piperazine ring and a pyrrolidine ring, connected by a propanone linker. Its chemical formula is C₁₃H₂₀N₂O.
Preparation Methods
Synthetic Routes:
Reductive Amination:
Industrial Production:
- While MPHP is not widely produced industrially, it can be synthesized in research laboratories for scientific investigations.
Chemical Reactions Analysis
MPHP undergoes various chemical reactions:
Oxidation: MPHP can be oxidized to form its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction of MPHP can yield secondary amines or alcohols.
Substitution: The piperazine ring can undergo N-alkylation or N-acylation reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
MPHP has been studied in various fields:
Neurochemistry: Researchers investigate its effects on neurotransmitter systems, especially dopamine and serotonin.
Pharmacology: MPHP’s psychostimulant properties are of interest.
Forensic Toxicology: Detection and analysis in biological samples.
Designer Drug Market: MPHP has appeared in illicit drug formulations.
Mechanism of Action
- MPHP likely acts as a reuptake inhibitor for dopamine and norepinephrine transporters, leading to increased synaptic levels of these neurotransmitters.
- It may also interact with serotonin receptors.
- The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- MPHP shares structural similarities with other substituted cathinones, such as α-PVP (alpha-pyrrolidinopentiophenone) and MDPV (methylenedioxypyrovalerone).
- Its uniqueness lies in the specific combination of the piperazine and pyrrolidine rings.
Remember that MPHP’s psychoactive effects and potential risks make it a subject of regulatory concern. Always prioritize safety and adhere to legal guidelines when researching or handling such compounds
Properties
Molecular Formula |
C12H23N3O |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-pyrrolidin-2-ylpropan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-14-7-9-15(10-8-14)12(16)5-4-11-3-2-6-13-11/h11,13H,2-10H2,1H3 |
InChI Key |
KJARMSMFZXIAOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)


![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
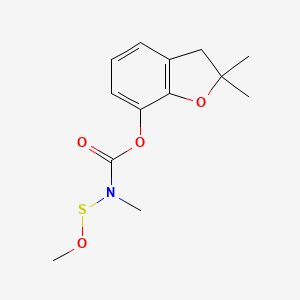
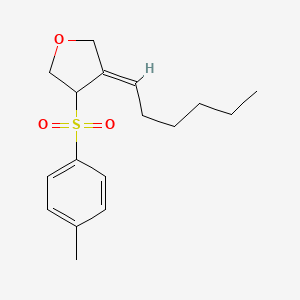
![3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12903854.png)
![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
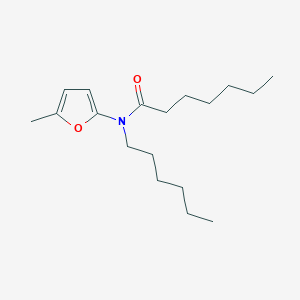
![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)
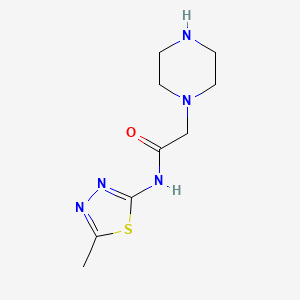
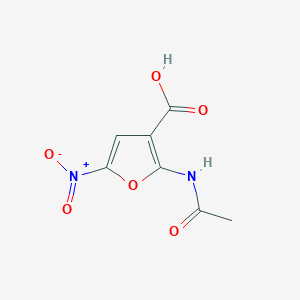
![2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane](/img/structure/B12903899.png)
